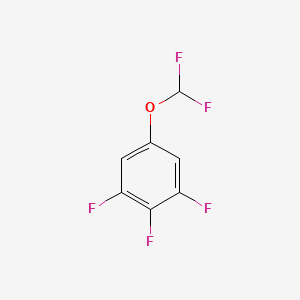

5-(Difluoromethoxy)-1,2,3-trifluoro-benzene

Overview

Description

“5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole” is an organic compound . It’s an important intermediate of pantoprazole , a proton pump inhibitor used in the treatment of peptic ulcer .

Synthesis Analysis

The synthesis of “5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole” involves reacting 4-difluoromethoxy-o-phenylenediamine with alkali and carbon disulfide in a water solvent . Another method involves etherification, nitrification, hydrolysis, and reduction .Molecular Structure Analysis

The empirical formula of “5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole” is C8H6F2N2OS . The molecular weight is 216.21 .Physical And Chemical Properties Analysis

“5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole” is readily soluble in water and ethyl alcohol . Its melting point is between 239-243 °C .Scientific Research Applications

Electroreductive Deuteroarylation of Alkenes

This compound can be used in the field of electroreductive deuteroarylation of alkenes . This process is mediated by organo-mediators and holds significant potential in the site-specific introduction of deuterium . The protocol provides a series of mono-deuterated alkylarenes with excellent deuterium incorporation through two single-electron reductions (SER), without requiring metal catalysts, external reductants, and sacrificial anodes .

Research in Drug Metabolism

Deuterated compounds, such as “5-(Difluoromethoxy)-1,2,3-trifluoro-benzene”, hold important application value in research in drug metabolism . Incorporating deuterium at specific positions may necessitate the development of new and often intricate synthetic methodologies .

Nuclear Magnetic Resonance Analysis

Deuterated compounds are also valuable in nuclear magnetic resonance analysis . The deuteration rate, scalability, and overall synthetic feasibility are challenges in this field .

Exploration of Reaction Mechanisms

The compound can be used in the exploration of reaction mechanisms . The use of deuterated compounds can provide insights into the steps and intermediates involved in chemical reactions .

Inhibitory Effects on Pulmonary Fibrosis

The compound can be used to study the inhibitory effects on pulmonary fibrosis . The study aimed to determine whether EMT plays a key role in the pathogenesis of pulmonary fibrosis and whether EMT can be used as a therapeutic target for DGM therapy to reduce IPF .

In-vitro Studies

“5-(Difluoromethoxy)-1,2,3-trifluoro-benzene” can be used in in-vitro studies. These studies are performed in controlled laboratory settings using cells or tissues.

Safety and Hazards

properties

IUPAC Name |

5-(difluoromethoxy)-1,2,3-trifluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O/c8-4-1-3(13-7(11)12)2-5(9)6(4)10/h1-2,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGITNVSRHTVII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Difluoromethoxy)-1,2,3-trifluoro-benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-methoxybenzoate](/img/structure/B3141442.png)

![N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3141456.png)

![11-(trifluoromethyl)-9H-pyrimido[1',2':2,3][1,2,4]triazino[6,5-c]cinnolin-9-one](/img/structure/B3141457.png)

![1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-benzyloxime](/img/structure/B3141483.png)

![(E)-N-{1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene}hydroxylamine](/img/structure/B3141484.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B3141499.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B3141504.png)